

An In-depth Technical Guide to the Molecular Profile of Psyton

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Compound of Interest		
Compound Name:	Psyton	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide compiled from publicly available scientific information. "**Psyton**" has been identified as a compound formulation containing Clobazam and Nomifensine. Nomifensine was withdrawn from the market for safety reasons. This guide is for informational and research purposes only and does not constitute medical advice.

Executive Summary

"Psyton" is identified in chemical databases as a formulation containing two distinct active pharmaceutical ingredients: Clobazam and Nomifensine[1]. This guide provides a comprehensive technical overview of the molecular structure, mechanism of action, and available quantitative data for each of these components. Clobazam is a 1,5-benzodiazepine with anticonvulsant and anxiolytic properties, acting as a positive allosteric modulator of the GABA-A receptor[2][3][4]. Nomifensine is a norepinephrine-dopamine reuptake inhibitor that was previously used as an antidepressant but was withdrawn from the market due to safety concerns, specifically the risk of hemolytic anemia[5][6][7]. The combined and individual pharmacological profiles of these two compounds present a unique area of study for researchers in neuropharmacology and drug development.

Molecular Structure and Chemical Properties

The molecular identity of "Psyton" is a combination of Clobazam and Nomifensine.



2.1 Clobazam

• IUPAC Name: 7-chloro-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

• CAS Number: 22316-47-8

2.2 Nomifensine

• IUPAC Name: 8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoguinoline

Molecular Formula: C16H18N2

Molecular Weight: 238.33 g/mol [8]

CAS Number: 24526-64-5[8]

Pharmacodynamics and Mechanism of Action

3.1 Clobazam: GABA-A Receptor Modulation

Clobazam exerts its therapeutic effects by potentiating the inhibitory neurotransmission of gamma-aminobutyric acid (GABA)[1][9]. It binds to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel, leading to an increased frequency of chloride channel opening[3][9]. This influx of chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thus producing a calming effect on the central nervous system[4]. Clobazam is considered a partial agonist at the GABA-A receptor, which may contribute to its lower incidence of sedative effects compared to other benzodiazepines[1]. It shows a higher affinity for the α 2 subunit of the GABA-A receptor, which is associated with its anxiolytic and anticonvulsant properties[2][9].



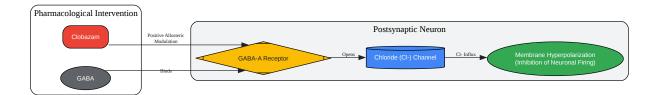


Figure 1: Clobazam's Mechanism of Action at the GABA-A Receptor.

3.2 Nomifensine: Norepinephrine and Dopamine Reuptake Inhibition

Nomifensine functions as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT)[5][8]. By blocking these transporters, Nomifensine increases the synaptic concentrations of norepinephrine and dopamine, enhancing neurotransmission. It has a significantly weaker effect on the serotonin transporter (SERT)[10][11]. The increased availability of dopamine and norepinephrine in the synapse is believed to be the primary mechanism behind its antidepressant and motivating effects[6].



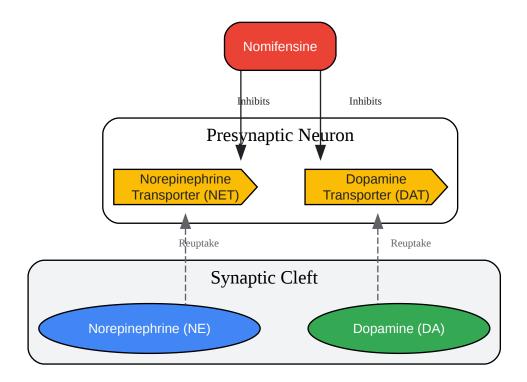


Figure 2: Nomifensine's Inhibition of Norepinephrine and Dopamine Reuptake.

Pharmacokinetics

4.1 Clobazam

Clobazam is well-absorbed orally with a bioavailability of approximately 87%[1][4]. It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, to its active metabolite, N-desmethylclobazam, which has a longer half-life than the parent compound[3][9].



Pharmacokinetic Parameter	Clobazam	N-desmethylclobazam (Active Metabolite)
Bioavailability	~87%[1][4]	-
Time to Peak Plasma Concentration	0.5 - 4 hours[4]	-
Protein Binding	80-90%[1]	-
Elimination Half-life	36-42 hours[1][4]	71-82 hours[4]
Primary Route of Excretion	Urine (~82%) and Feces (~11%)[1][4]	-

4.2 Nomifensine

Nomifensine is rapidly and completely absorbed after oral administration and is widely distributed throughout the body[12]. Its elimination is primarily through the kidneys[12]. Due to its short half-life, it was typically administered in divided doses[12].

Pharmacokinetic Parameter	Nomifensine
Elimination Half-life	1.5-4 hours[5]
Primary Route of Excretion	Kidney (88% within 24 hours)[5]

Clinical and Experimental Data

5.1 Clobazam: Efficacy in Epilepsy

Clobazam is approved as an adjunctive therapy for seizures associated with Lennox-Gastaut syndrome and other forms of refractory epilepsy[1][3]. Clinical trials have demonstrated its efficacy in reducing seizure frequency.



Study	Patient Population	Dosage	Key Efficacy Endpoint	Result
Phase II (OV- 1002)[3][13]	68 patients with Lennox-Gastaut syndrome	0.25 or 1.0 mg/kg/day	Reduction in drop seizure frequency	12% reduction in the low-dose group and 85% in the high-dose group.[13]
CONTAIN Trial (Phase III)[14] [15]	217 patients with Lennox-Gastaut syndrome	Low, medium, and high dosages	≥50% reduction in weekly drop seizures	43.4% (low), 58.6% (medium), and 77.6% (high) of patients achieved this endpoint, compared to 31.6% for placebo.[14]
Retrospective Study[16]	300 pediatric patients with refractory epilepsy	Median starting dose of 0.2 mg/kg/day	≥50% reduction in seizure frequency	67.7% of patients responded to treatment, with 28% becoming seizure-free.[16]
Add-on Therapy for Refractory Focal Epilepsy[17]	20 patients with chronic complex partial seizures	Not specified	Seizure reduction	40% of patients had a seizure reduction of more than 75% at the end of the third month.[17]

5.2 Nomifensine: Antidepressant Efficacy and Withdrawal

Nomifensine was found to be an effective antidepressant at doses of 50-225 mg per day[6]. Clinical trials in the 1970s and 1980s showed it to be as effective as other standard antidepressants of the time, with a favorable side-effect profile, including fewer sedative and



anticholinergic effects[11][12][18]. However, it was withdrawn from the market due to reports of hemolytic anemia[6][7].

Study	Comparison	Key Finding
U.S. Clinical Trials Overview[18]	Imipramine	Nomifensine had a more favorable therapeutic index and produced fewer sedating and anticholinergic side effects.[18]
Review of Clinical Trials[12]	Various standard antidepressants	Nomifensine was as effective as the standard agents.[12]

5.3 **Psyton** (Clobazam and Nomifensine Combination)

A study comparing the combination of nomifensine and clobazam (HOE 8476) with the individual components and placebo in healthy volunteers found that the combination did not significantly impair psychomotor performance or cognitive ability[19]. The combination significantly reduced self-rated anxiety[19].

Experimental Protocols

6.1 Clobazam Clinical Trial Methodology (CONTAIN Trial - NCT00518713)

The CONTAIN trial was a Phase III, double-blind, placebo-controlled study to evaluate the efficacy and safety of clobazam as adjunctive therapy for drop seizures in patients with Lennox-Gastaut Syndrome[15][20].



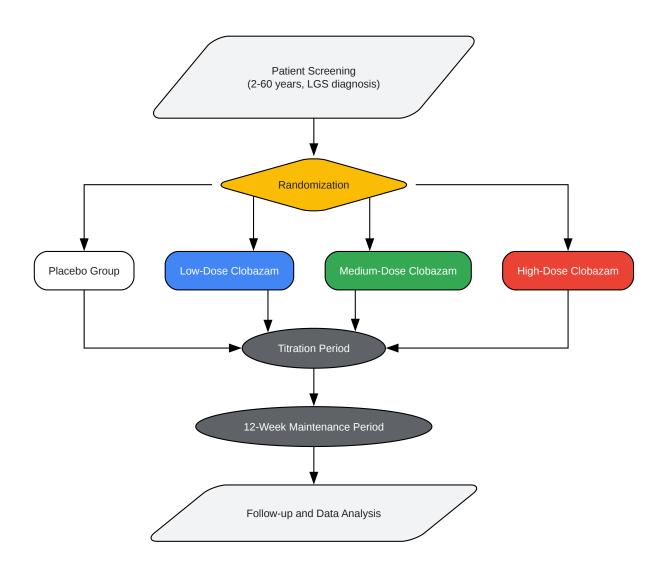


Figure 3: Workflow of the Clobazam CONTAIN Clinical Trial.

6.2 Nomifensine Preclinical Experimental Protocol (Inhibition of Neurotransmitter Uptake)

A common experimental protocol to determine the potency of a reuptake inhibitor involves using rat brain synaptosomes.



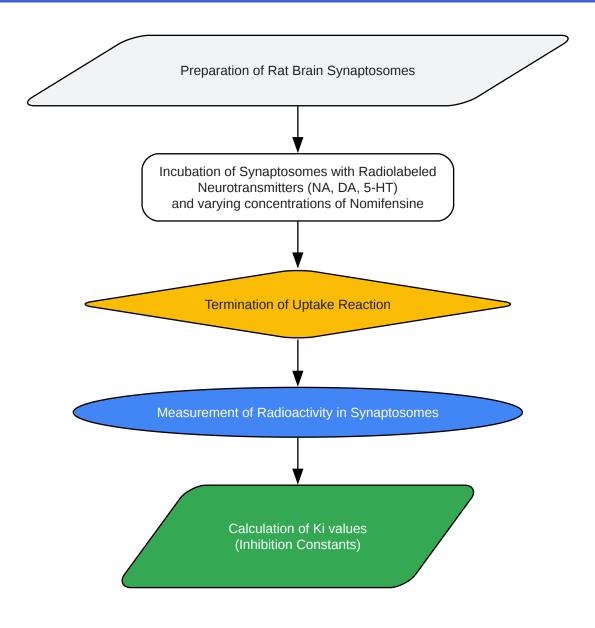


Figure 4: Experimental Workflow for Determining Neurotransmitter Uptake Inhibition.

Conclusion

"Psyton," a combination of Clobazam and Nomifensine, represents a formulation of two centrally acting agents with distinct mechanisms of action. Clobazam is an established anticonvulsant and anxiolytic that modulates GABAergic neurotransmission. Nomifensine is a potent norepinephrine and dopamine reuptake inhibitor, previously used as an antidepressant. While Clobazam continues to be a valuable therapeutic agent, the clinical use of Nomifensine has been discontinued due to safety concerns. The information presented in this guide, including the mechanisms of action, pharmacokinetic profiles, and clinical data, provides a



foundational resource for researchers and drug development professionals interested in the pharmacological properties of these compounds, both individually and in combination. Further research into the synergistic or antagonistic effects of combining a GABA-A receptor modulator with a dual norepinephrine-dopamine reuptake inhibitor could yield valuable insights into the treatment of complex neurological and psychiatric disorders.

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